Teriflunomide DHODH IC50: Potency Benchmarking Against Next-Generation Inhibitors
In a direct enzymatic head-to-head comparison, teriflunomide exhibited a DHODH IC50 of 262 nM, which is 29-fold less potent than the novel inhibitor FF1215T (IC50 = 9 nM), 22-fold less potent than brequinar (IC50 = 12 nM), and 1.9-fold less potent than vidofludimus (IC50 = 141 nM) [1]. This quantitative ranking establishes teriflunomide's intermediate potency position within the DHODH inhibitor class.
| Evidence Dimension | DHODH enzymatic inhibition potency (IC50) |
|---|---|
| Target Compound Data | 262 nM |
| Comparator Or Baseline | FF1215T: 9 nM; Brequinar: 12 nM; Vidofludimus: 141 nM |
| Quantified Difference | Teriflunomide is 29-fold less potent than FF1215T, 22-fold less potent than brequinar, and 1.9-fold less potent than vidofludimus |
| Conditions | Enzymatic assay; DHODH inhibition measured in vitro |
Why This Matters
This potency ranking enables researchers to select teriflunomide as a moderate-potency DHODH inhibitor reference standard when higher-potency compounds may produce excessive pathway suppression unsuitable for certain experimental models.
- [1] Kitazawa S, Ishii Y, Makita-Suzuki K, Saito K, Takayanagi K, et al. Discovery of a novel dihydroorotate dehydrogenase inhibitor that induces differentiation and overcomes Ara-C resistance of acute myeloid leukemia cells. Blood. 2019;134(Suppl_1):2663. View Source
